Bis(3-fluoro-4-aminophenyl)disulfide
Overview
Description
Bis(3-fluoro-4-aminophenyl)disulfide is an organic compound with the molecular formula C12H10F2N2S2 and a molecular weight of 284.35 g/mol . It is characterized by the presence of two fluorine atoms and two amino groups attached to a disulfide bridge, making it a unique compound in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-fluoro-4-aminophenyl)disulfide typically involves the reaction of 3-fluoro-4-nitroaniline with a reducing agent to form 3-fluoro-4-aminophenyl. This intermediate is then subjected to oxidative coupling to form the disulfide bond . Common reagents used in this process include sodium dithionite for reduction and iodine for oxidative coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(3-fluoro-4-aminophenyl)disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Bis(3-fluoro-4-aminophenyl)disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a crosslinking agent in protein and peptide chemistry.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Bis(3-fluoro-4-aminophenyl)disulfide involves the formation of covalent bonds with thiol groups in proteins and peptides. This interaction can lead to the stabilization of protein structures or the inhibition of enzyme activity. The molecular targets include cysteine residues in proteins, and the pathways involved are primarily related to thiol-disulfide exchange reactions .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-aminophenyl)disulfide
- Bis(2-fluoro-4-aminophenyl)disulfide
- Bis(3-chloro-4-aminophenyl)disulfide
Uniqueness
Bis(3-fluoro-4-aminophenyl)disulfide is unique due to the presence of both fluorine and amino groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The fluorine atoms enhance the compound’s stability and lipophilicity, making it more suitable for certain applications .
Properties
IUPAC Name |
4-[(4-amino-3-fluorophenyl)disulfanyl]-2-fluoroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2S2/c13-9-5-7(1-3-11(9)15)17-18-8-2-4-12(16)10(14)6-8/h1-6H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJPVMGPAJCSRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)N)F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287876 | |
Record name | Benzenamine, 4,4′-dithiobis[2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16766-33-9 | |
Record name | Benzenamine, 4,4′-dithiobis[2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16766-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4,4′-dithiobis[2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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